2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Overview
Description
“2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of tetrahydrobenzothiophene .
Synthesis Analysis
The synthesis of similar compounds involves multicomponent reactions . For instance, the synthesis of “2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” involves an interesting cyclization when the amino-ester reacted with ethyl isothiocyanate . In another study, the starting materials “2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester” and “2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile” were used for the synthesis of tetrahydrobenzo[b]thiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzothiophene ring, which is a system containing a benzene ring fused to a thiophene ring . The compound also contains amide and carboxamide functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 196.27 g/mol . The compound has a melting point range of 195°C to 197°C .Scientific Research Applications
Heterocyclic Synthesis
2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been utilized in the synthesis of various heterocyclic compounds. For instance, Mohareb et al. (2004) described its use in synthesizing benzo[b]thiophen-2-yl-hydrazonoesters, which are precursors for pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Pharmacological Activities
In another study, Amr et al. (2010) synthesized a series of thiophene derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and evaluated their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds exhibited significant pharmacological activities (Amr et al., 2010).
Crystal Structure Analysis
Vasu et al. (2004) synthesized and characterized the crystal structure of a compound derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, providing insights into its molecular conformation and hydrogen bonding patterns (Vasu et al., 2004).
Biological Activities
Wardakhan et al. (2005) reported the synthesis of annulated products from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which showed in vitro antimicrobial activity against bacteria (Wardakhan et al., 2005).
Molecular Docking Studies
In 2021, Talupur et al. synthesized and characterized 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides and conducted molecular docking studies to assess their biological activity (Talupur et al., 2021).
Antibacterial Agents
Pei et al. (2022) synthesized derivatives of 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid and evaluated them as antibacterial agents, revealing significant potential for combating bacterial antibiotic resistance (Pei et al., 2022).
Future Directions
The future directions for the study of “2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” and its derivatives could involve further investigation of their biological activities. For instance, some derivatives have shown promising antiproliferative potential and could be considered for further optimization to develop new chemopreventive and chemotherapeutic agents .
properties
IUPAC Name |
2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c17-14(19)13-11-8-4-5-9-12(11)21-16(13)18-15(20)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIMILUMMMUVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327701 | |
Record name | 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49640762 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
19819-17-1 | |
Record name | 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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